molecular formula C33H46N6O11S2 B12723936 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-cysteinate CAS No. 76408-60-1

2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-cysteinate

Cat. No.: B12723936
CAS No.: 76408-60-1
M. Wt: 766.9 g/mol
InChI Key: NLLCZLHRHHXWPP-VKKANWSESA-N
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Description

2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-cysteinate is a complex organic compound that features a combination of azo, sulphonyl, and peptide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-cysteinate typically involves multiple steps:

    Formation of the Azo Compound: The azo compound is synthesized by diazotization of aniline followed by coupling with another aromatic compound.

    Sulphonylation: The azo compound is then sulphonylated using sulfonyl chloride under basic conditions.

    Peptide Coupling: The sulphonylated azo compound is coupled with a protected peptide sequence using standard peptide coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors for the sulphonylation and azo coupling steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The azo group can undergo oxidation to form azoxy compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The sulphonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Azoxy derivatives.

    Reduction: Corresponding amines.

    Substitution: Sulphonyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups allows for diverse chemical modifications.

Biology

In biological research, the peptide component of the compound can be used to study protein interactions and enzyme activities. The azo group can also be used as a chromophore for spectroscopic studies.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. The peptide sequence can be designed to target specific biological pathways, while the azo and sulphonyl groups can modulate the compound’s pharmacokinetic properties.

Industry

In industry, this compound can be used in the development of advanced materials such as polymers and dyes. The azo group provides color properties, while the peptide sequence can impart specific binding affinities.

Mechanism of Action

The mechanism of action of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-cysteinate depends on its application. In biological systems, the peptide sequence can interact with specific proteins or enzymes, modulating their activity. The azo group can participate in redox reactions, affecting cellular processes. The sulphonyl group can enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-alaninate
  • 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-glycinate

Uniqueness

The uniqueness of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-cysteinate lies in its specific combination of functional groups. The presence of the cysteine residue allows for the formation of disulfide bonds, which can be crucial for the compound’s biological activity. The azo group provides unique spectroscopic properties, and the sulphonyl group enhances solubility and stability.

Properties

CAS No.

76408-60-1

Molecular Formula

C33H46N6O11S2

Molecular Weight

766.9 g/mol

IUPAC Name

2-[(4-phenyldiazenylphenyl)methylsulfonyl]ethyl (2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]propanoate

InChI

InChI=1S/C33H46N6O11S2/c1-21(41)28(37-32(46)50-33(3,4)5)30(44)35-26(17-40)29(43)36-27(18-51-20-34-22(2)42)31(45)49-15-16-52(47,48)19-23-11-13-25(14-12-23)39-38-24-9-7-6-8-10-24/h6-14,21,26-28,40-41H,15-20H2,1-5H3,(H,34,42)(H,35,44)(H,36,43)(H,37,46)/t21-,26+,27+,28+/m1/s1

InChI Key

NLLCZLHRHHXWPP-VKKANWSESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CSCNC(=O)C)C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CSCNC(=O)C)C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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